molecular formula C11H10N2O2S B1403087 Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate CAS No. 1279852-35-5

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1403087
M. Wt: 234.28 g/mol
InChI Key: XLOSEAOBCVYOAQ-UHFFFAOYSA-N
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Description

Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C11 H10 N2 O2 S . This compound is categorized under Esters .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles, such as Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate, involves the reaction of the 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbo-thioamide with the appropriate hydrazonoyl chlorides . This process results in a novel series of thiazoles carrying a 1,3,4-thiadiazole core .


Molecular Structure Analysis

The molecular structure of Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate was confirmed based on elemental and spectral analysis . The structures of the newly synthesized compounds were confirmed based on elemental and spectral analysis as well as their alternative syntheses .


Physical And Chemical Properties Analysis

Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate has a molecular weight of 234.278 .

Scientific Research Applications

Auxin Activities and Antiblastic Properties

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate and its derivatives have been studied for their auxin activities, which relate to plant growth regulation. Although the auxin activities are not exceptionally high, certain compounds within this family exhibit antiblastic properties towards wheat germ, indicating potential agricultural applications (Yue et al., 2010).

Synthesis and Biomedical Applications

The compound is involved in the synthesis of a wide range of derivatives, showcasing its versatility in chemical reactions. These derivatives possess a spectrum of activities, including anti-inflammatory, antimicrobial, antibacterial, anticonvulsant, anticancer, antifungal, and plant growth regulation effects. The variety in biological activities showcases the compound's potential as a precursor in pharmaceutical research and development (Daoud et al., 2014).

Plant Growth Regulation

Novel derivatives of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate have been synthesized, which show promising activities as plant growth regulators. These derivatives could be significant in agricultural chemistry, offering new avenues for crop yield improvement and plant health management (Song Xin-jian et al., 2006).

Antiglaucoma Activity

In the realm of medical chemistry, derivatives of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate have been synthesized and tested for their inhibitory effects on isoenzymes involved in glaucoma, a severe eye condition. The derivatives exhibit potent inhibitory effects, indicating potential therapeutic applications in the treatment of glaucoma (Kasımoğulları et al., 2010).

Glutaminase Inhibition and Cancer Therapy

Derivatives of the compound have been synthesized and evaluated as inhibitors of glutaminase, an enzyme involved in cancer cell proliferation. These studies suggest that Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate derivatives could be potential candidates for cancer therapy, demonstrating the compound's significance in medicinal chemistry (Shukla et al., 2012).

Future Directions

The future directions for research on Ethyl 5-Phenyl-1,3,4-thiadiazole-2-carboxylate and similar compounds could involve further exploration of their pharmacological activities . Given their reported antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity , these compounds could be potential candidates for drug development.

properties

IUPAC Name

ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOSEAOBCVYOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate (1 g, 4.23 mmol) in dry THF (5 ml, 61.0 mmol) was added the Lawesson's Reagent (1.079 g, 2.67 mmol). The reaction was stirred at r.t. for 2 h without any reaction. The mixture was then heated to 50° C. and then heated to reflux. Additional Lawesson's Reagent (1.079 g, 2.67 mmol) was added and after 16 h at reflux, the reaction was halfway completed. The mixture was evaporated to dryness and the residue was purified by silica gel column chromatography (50% CH2Cl2/hexanes up to 100% CH2Cl2) to provide the title material (0.35 g, 35%). LC (Method B): 2.063 min, LCMS (APCI) calcd for C11H11N2O2S [M+H]+ m/z 235.05, found 235.0. 1H NMR (CDCl3, 400 MHz) δ ppm: 1.49 (t, J=1.00 Hz, 3H), 4.55 (q, J=1.00 Hz, 2H), 7.45-7.65 (m, 3H), 8.02-8.07 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.079 g
Type
reactant
Reaction Step One
Quantity
1.079 g
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FW Goldberg, JG Kettle, GM Lamont… - Journal of Medicinal …, 2022 - ACS Publications
Due to increased reliance on glycolysis, which produces lactate, monocarboxylate transporters (MCTs) are often upregulated in cancer. MCT4 is associated with the export of lactic acid …
Number of citations: 6 pubs.acs.org
NA Aksenov, NA Arutiunov, NK Kirillov… - Chemistry of …, 2020 - Springer
Unusual reaction proceeding via the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid has been discovered. Subsequent nucleophilic attack with …
Number of citations: 10 link.springer.com

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